cIAP1 Ligand-Linker Conjugates 7

PROTAC SNIPER cIAP1

cIAP1 Ligand-Linker Conjugates 7 (also known as E3 ligase Ligand-Linker Conjugates is a specialized bifunctional molecule designed for targeted protein degradation research. With the molecular formula C55H70N6O9 and a molecular weight of 959.18 g/mol, it is a high-purity (≥98%) chemical probe.

Molecular Formula C55H70N6O9
Molecular Weight 959.2 g/mol
Cat. No. B11936542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 7
Molecular FormulaC55H70N6O9
Molecular Weight959.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1
InChIKeyIXEPIBNBKCHKHM-QKZVIGRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 7: A Key Intermediate for SNIPER and PROTAC Development


cIAP1 Ligand-Linker Conjugates 7 (also known as E3 ligase Ligand-Linker Conjugates 44) is a specialized bifunctional molecule designed for targeted protein degradation research . With the molecular formula C55H70N6O9 and a molecular weight of 959.18 g/mol, it is a high-purity (≥98%) chemical probe [1]. This compound incorporates an inhibitor of apoptosis protein (IAP) ligand, which specifically recruits the E3 ubiquitin ligase cIAP1, covalently linked to a PROTAC linker . Its primary utility is as a critical building block for the modular assembly of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of heterobifunctional degraders distinct from VHL- or CRBN-recruiting PROTACs .

cIAP1 Ligand-Linker Conjugates 7: Why Generic Substitution of E3 Ligase Building Blocks Is Not Advisable


In targeted protein degradation (TPD) research, the choice of an E3 ligase ligand-linker conjugate is not a generic decision. Different E3 ligases, such as cIAP1, VHL, or CRBN, exhibit distinct cellular expression profiles, tissue specificities, and mechanistic pathways for substrate ubiquitination [1]. Furthermore, cIAP1-based degraders (SNIPERs) have been shown to induce the degradation of the E3 ligase itself (cIAP1 autoubiquitination) in addition to the target protein, a property not shared by VHL- or CRBN-recruiting PROTACs [2]. This dual degradation mechanism can confer unique cellular effects, including the induction of apoptosis in certain cancer cells [3]. Substituting a cIAP1 ligand-linker conjugate with a VHL or CRBN analog would fundamentally alter the degrader's mechanism of action, potentially changing its degradation profile, potency, and downstream biological consequences [4]. The specific linker chemistry and ligand orientation in cIAP1 Ligand-Linker Conjugates 7 are also crucial determinants of ternary complex formation and degradation efficiency, making direct substitution with another cIAP1 conjugate a risk to experimental reproducibility .

cIAP1 Ligand-Linker Conjugates 7: Quantifiable Differentiation from Related Conjugates and E3 Ligands


cIAP1 Ligand-Linker Conjugates 7 vs. Other cIAP1 Ligand-Linker Conjugates: A Defined Molecular Weight and High Purity Benchmark

cIAP1 Ligand-Linker Conjugates 7 is supplied at a high purity of ≥98%, a critical quality control parameter for reproducible chemical biology experiments . While many commercial cIAP1 ligand-linker conjugates (e.g., Conjugates 1, 3, 10, 11, 12, 13) exist, they are not interchangeable due to variations in linker length, composition, and ligand chemistry [1]. The specific molecular weight of 959.18 g/mol and formula C55H70N6O9 for this conjugate are distinct identifiers . For instance, cIAP1 Ligand-Linker Conjugates 11 has a different molecular weight and linker structure, which would affect the physicochemical properties and biological activity of any final degrader molecule . Using a conjugate with an undefined or lower purity can introduce batch-to-batch variability and uncharacterized impurities that compromise assay interpretation.

PROTAC SNIPER cIAP1 Ligand-Linker Conjugate Targeted Protein Degradation

E3 Ligase Selection: Functional Divergence Between cIAP1-Based SNIPERs and VHL/CRBN-Based PROTACs

A fundamental differentiator for cIAP1 Ligand-Linker Conjugates 7 is its recruitment of the cIAP1 E3 ligase. This contrasts with the more common VHL and CRBN E3 ligases used in PROTAC development . Mechanistic studies reveal that cIAP1-recruiting degraders (SNIPERs) can induce the autoubiquitination and degradation of cIAP1 itself, in addition to the target protein [1][2]. This is a distinct functional property not typically observed with VHL- or CRBN-based PROTACs [3]. For example, the SNIPER(BRD)-4 compound, which retains the ability to bind cIAP1, degrades cIAP1 but does not degrade XIAP or BRD4, highlighting the unique activity profile of this E3 ligase engagement [1].

PROTAC SNIPER cIAP1 VHL CRBN Ubiquitin-Proteasome System

cIAP1 Ligand-Linker Conjugates 7: Utility in Synthesizing Degraders with Superior Potency Compared to Bestatin-Based Systems

The specific cIAP1 ligand component of this conjugate is structurally related to the LCL161 derivative class of IAP antagonists, which have been shown to yield more potent protein degraders compared to earlier bestatin-based ligands [1][2]. For instance, in a HaloTag protein knockdown system, MV1-type hybrid compounds (related to LCL161) demonstrated more potent degradation of HaloTag-fused proteins (TNFα and Cdc42) in living cells than did BE04-linked (bestatin-based) compounds [1]. The linker structure is a key determinant of this enhanced activity [1].

PROTAC SNIPER cIAP1 LCL161 Bestatin HaloTag

cIAP1 Ligand-Linker Conjugates 7: Optimal Research and Development Application Scenarios


Modular Synthesis of Novel SNIPER Degraders for Undruggable Targets

cIAP1 Ligand-Linker Conjugates 7 is an ideal building block for the rapid, modular synthesis of bespoke SNIPER molecules. Researchers can conjugate the free amine group of the linker to a small-molecule ligand for any protein of interest (POI) using standard amide coupling chemistry [1]. This strategy is particularly valuable for targeting traditionally 'undruggable' proteins like transcription factors or scaffolding proteins, where a high-affinity binder exists but lacks a clear functional inhibition mechanism. The conjugate provides a pre-optimized, high-purity E3 ligase recruitment handle, significantly streamlining the medicinal chemistry effort required to generate a novel degrader series .

Investigating the Unique Biology of cIAP1 Autoubiquitination and Apoptosis

Researchers studying the biology of Inhibitor of Apoptosis Proteins (IAPs) can employ this conjugate to create chemical probes that induce cIAP1 degradation. As shown with related SNIPER compounds, engagement of the cIAP1 ligand can trigger cIAP1 autoubiquitination and proteasomal degradation [2][3]. This allows for the chemical genetic dissection of cIAP1's role in cell survival, apoptosis, and cancer signaling pathways, independent of its function as an E3 ligase for other substrates. This is a distinct application scenario that VHL- or CRBN-based ligand-linker conjugates cannot address .

Head-to-Head Comparison Studies of E3 Ligase Biology in Degrader Function

For scientists conducting systematic comparisons of different E3 ligase platforms in targeted protein degradation, cIAP1 Ligand-Linker Conjugates 7 serves as the essential cIAP1-recruiting component. By using this conjugate, along with analogous VHL and CRBN ligand-linker conjugates, researchers can directly compare the degradation efficiency, ubiquitination pattern (e.g., K48 vs. K63 chain formation), and downstream phenotypic effects of recruiting different E3 ligases against the same POI ligand [3][4]. This enables a deeper understanding of the 'E3 ligase code' and informs the optimal selection of an E3 ligase for a given target and disease context.

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